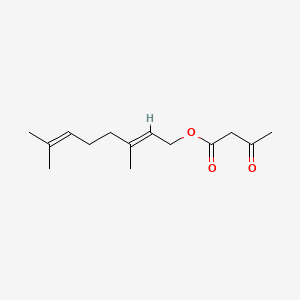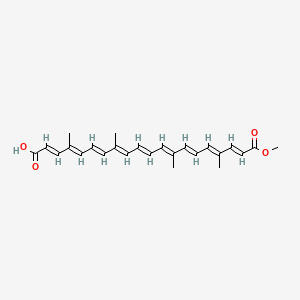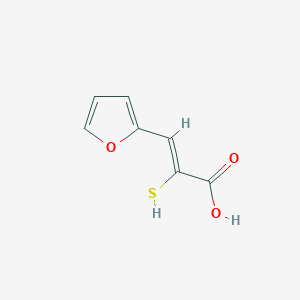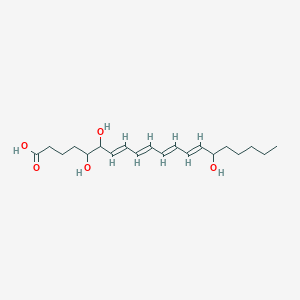
5,6,15-Trihydroxy-7,9,11,13-eicosatetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lipoxin-A4 is a trihydroxytetraene metabolite derived from arachidonic acid. It is a bioactive lipid mediator known for its potent anti-inflammatory and immunomodulatory properties. Lipoxin-A4 plays a crucial role in the resolution of inflammation by promoting the clearance of apoptotic neutrophils and regulating the behavior of various immune cells, including neutrophils, macrophages, and T and B cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lipoxin-A4 is synthesized through the sequential metabolism of arachidonic acid by lipoxygenase enzymes. The primary enzymes involved are 5-lipoxygenase and either 12-lipoxygenase or 15-lipoxygenase. The process involves the formation of intermediate hydroperoxides, which are then converted to lipoxin-A4 through a series of enzymatic reactions .
Industrial Production Methods: Industrial production of lipoxin-A4 typically involves the use of recombinant enzymes to catalyze the conversion of arachidonic acid to lipoxin-A4. This method ensures high yield and purity of the compound. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pH, and enzyme concentration .
Analyse Chemischer Reaktionen
Types of Reactions: Lipoxin-A4 undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is the oxidation of lipoxin-A4 to form 15-oxo-lipoxin-A4, which is further metabolized to 13,14-dihydro-lipoxin-A4 .
Common Reagents and Conditions: Common reagents used in the reactions of lipoxin-A4 include lipoxygenase enzymes, hydroperoxides, and various oxidizing agents. The reactions are typically carried out under controlled conditions to ensure the stability and activity of the enzymes .
Major Products: The major products formed from the reactions of lipoxin-A4 include 15-oxo-lipoxin-A4 and 13,14-dihydro-lipoxin-A4. These metabolites retain some of the biological activity of the parent compound and contribute to its overall anti-inflammatory effects .
Wissenschaftliche Forschungsanwendungen
Lipoxin-A4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, lipoxin-A4 is studied for its unique structure and reactivity. Researchers investigate its synthesis, stability, and interactions with other molecules to develop new therapeutic agents .
Biology: In biology, lipoxin-A4 is known for its role in regulating immune responses. It modulates the activity of various immune cells and promotes the resolution of inflammation. Studies have shown that lipoxin-A4 can inhibit the production of pro-inflammatory cytokines and enhance the clearance of apoptotic cells .
Medicine: In medicine, lipoxin-A4 is explored for its potential therapeutic applications in treating inflammatory diseases, such as asthma, arthritis, and cardiovascular diseases. It has been shown to reduce inflammation and tissue damage in various disease models .
Industry: In the industrial sector, lipoxin-A4 is used in the development of anti-inflammatory drugs and other therapeutic agents. Its production and purification are optimized for large-scale manufacturing to meet the demand for research and clinical applications .
Wirkmechanismus
Lipoxin-A4 exerts its effects through several molecular targets and pathways. It binds to specific receptors on the surface of immune cells, such as the formyl peptide receptor 2 (FPR2), and activates signaling pathways that regulate inflammation and immune responses . Lipoxin-A4 inhibits the production of pro-inflammatory cytokines, reduces the infiltration of inflammatory cells, and promotes the clearance of apoptotic cells. It also modulates the activity of transcription factors, such as nuclear factor κB (NF-κB) and peroxisome proliferator-activated receptor γ (PPAR-γ), to regulate the expression of inflammatory genes .
Vergleich Mit ähnlichen Verbindungen
Lipoxin-A4 is part of a family of bioactive lipid mediators known as lipoxins. Other similar compounds include lipoxin-B4, 15-epi-lipoxin-A4, and 15-epi-lipoxin-B4. These compounds share similar structures and biological activities but differ in their specific receptor interactions and metabolic pathways .
Uniqueness of Lipoxin-A4: Lipoxin-A4 is unique in its ability to promote the resolution of inflammation without suppressing the immune response. It selectively modulates immune cell activity and enhances the clearance of apoptotic cells, making it a promising therapeutic agent for inflammatory diseases .
List of Similar Compounds:
- Lipoxin-B4
- 15-epi-lipoxin-A4
- 15-epi-lipoxin-B4
Eigenschaften
Molekularformel |
C20H32O5 |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
(7E,9E,11E,13E)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4+,7-5+,13-9+,14-10+ |
InChI-Schlüssel |
IXAQOQZEOGMIQS-CRSXNMAESA-N |
Isomerische SMILES |
CCCCCC(/C=C/C=C/C=C/C=C/C(C(CCCC(=O)O)O)O)O |
Kanonische SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Synonyme |
15-epi-lipoxin A4 15-epi-LXA4 5,6,15-tri-HETE 5,6,15-triHETE 5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid lipoxin A4 LXA4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



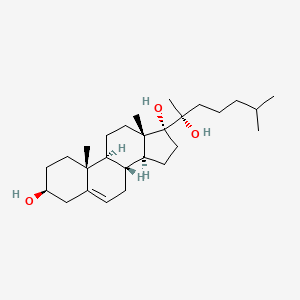
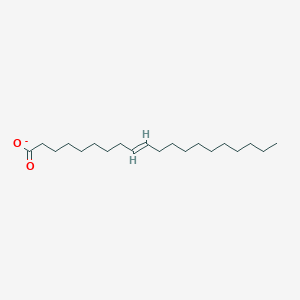

![methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-hexahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1238399.png)
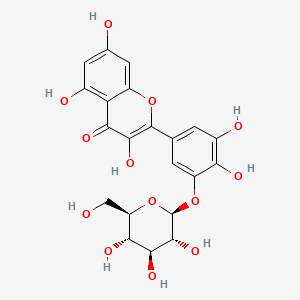
![(3E,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1238401.png)
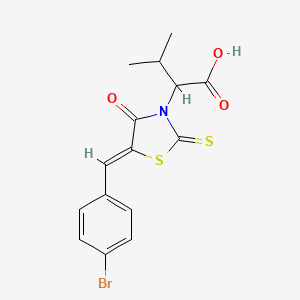
![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)
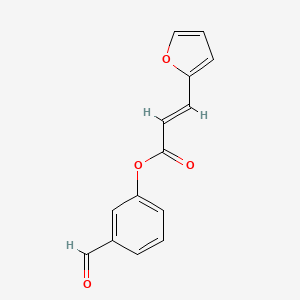
![N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B1238406.png)
